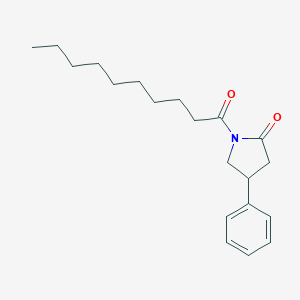
4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one is a synthetic organic compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol This compound is characterized by the presence of an indole ring substituted with nitro, methyl, and butenone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Nitration: The indole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Butenone Formation: The final step involves the formation of the butenone moiety through a Claisen condensation reaction between the indole derivative and an appropriate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOCH2CH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amino derivatives
Substitution: Alkoxy derivatives
科学研究应用
4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its indole moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 4-(1,2-Dimethyl-5-nitroindol-3-yl)butan-2-one
- 4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-ol
- 4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-thione
Comparison
Compared to similar compounds, 4-(1,2-Dimethyl-5-nitroindol-3-yl)but-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the butenone moiety enhances its reactivity in certain chemical reactions, while the nitro group contributes to its potential as a pharmacophore .
属性
IUPAC Name |
4-(1,2-dimethyl-5-nitroindol-3-yl)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)4-6-12-10(2)15(3)14-7-5-11(16(18)19)8-13(12)14/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVIGEBFCJZSCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354201 |
Source


|
| Record name | 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133414-98-9 |
Source


|
| Record name | 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
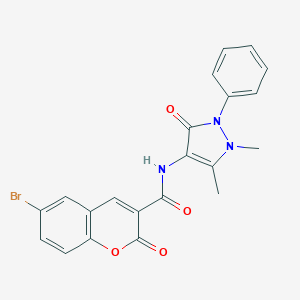
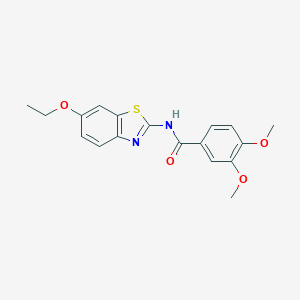
![(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-1-[4-(PENTYLOXY)PHENYL]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE](/img/structure/B420883.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B420884.png)
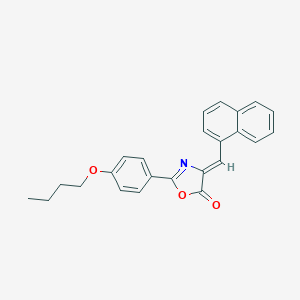
![2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B420888.png)
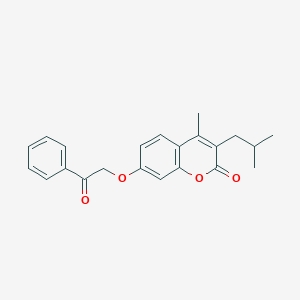
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B420891.png)
![4-({[5-(1-Adamantyl)-2-methylphenyl]imino}methyl)-2-methoxyphenol](/img/structure/B420892.png)
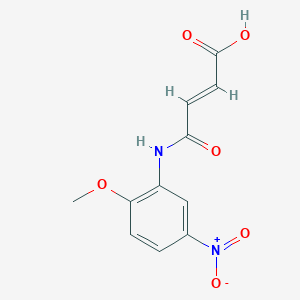
![4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B420895.png)
![N-(4-methoxybenzylidene)-N-(6-methyl-6H-indolo[2,3-b]quinoxalin-9-yl)amine](/img/structure/B420896.png)
![6-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B420897.png)
